KadsurindutinA
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Overview
Description
KadsurindutinA is a naturally occurring compound found in certain species of the Kadsura plant. This compound has garnered significant interest due to its unique chemical structure and potential therapeutic properties. It belongs to the class of lignans, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KadsurindutinA typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the use of phenolic compounds as starting materials, which undergo a series of reactions such as alkylation, cyclization, and oxidation to form the desired lignan structure. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high purity and yield. The choice of method depends on factors such as cost, availability of raw materials, and desired purity levels.
Chemical Reactions Analysis
Types of Reactions
KadsurindutinA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a model compound for studying lignan chemistry.
Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress and damage.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral activities. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and viral infections.
Industry: Utilized in the development of natural health products and supplements due to its bioactive properties.
Mechanism of Action
The mechanism of action of KadsurindutinA involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and upregulates antioxidant enzymes, thereby reducing oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha and interleukins.
Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by activating caspases and disrupting mitochondrial function. It also inhibits cell proliferation by modulating signaling pathways like NF-κB and PI3K/Akt.
Comparison with Similar Compounds
KadsurindutinA can be compared with other lignans and related compounds:
Podophyllotoxin: Another lignan with potent anticancer properties, but with higher toxicity.
Schisandrin: Found in Schisandra species, known for its hepatoprotective and antioxidant effects.
Sesamin: Present in sesame seeds, with antioxidant and anti-inflammatory activities.
This compound stands out due to its unique combination of biological activities and lower toxicity compared to some other lignans. Its diverse applications in research and potential therapeutic benefits make it a compound of significant interest.
Properties
Molecular Formula |
C29H32O11 |
---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
[(11S,12S,13S,14R)-14-acetyloxy-12-hydroxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C29H32O11/c1-8-13(2)28(31)40-27-17-10-19-24(38-12-36-19)26(34-7)21(17)20-16(9-18-23(25(20)33-6)37-11-35-18)22(39-15(4)30)14(3)29(27,5)32/h8-10,14,22,27,32H,11-12H2,1-7H3/b13-8-/t14-,22+,27-,29-/m0/s1 |
InChI Key |
VJNWJRQEPSIDQB-GLBHBZOMSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1C2=CC3=C(C(=C2C4=C(C5=C(C=C4[C@@H]([C@@H]([C@]1(C)O)C)OC(=O)C)OCO5)OC)OC)OCO3 |
Canonical SMILES |
CC=C(C)C(=O)OC1C2=CC3=C(C(=C2C4=C(C5=C(C=C4C(C(C1(C)O)C)OC(=O)C)OCO5)OC)OC)OCO3 |
Origin of Product |
United States |
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